3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
CAS No.: 422529-18-8
Cat. No.: VC4637736
Molecular Formula: C22H22ClN3O2S
Molecular Weight: 427.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422529-18-8 |
|---|---|
| Molecular Formula | C22H22ClN3O2S |
| Molecular Weight | 427.95 |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29) |
| Standard InChI Key | AAPNZGSYXPPZHU-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Introduction
The compound 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic molecule belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound integrates functional groups such as a chlorophenyl moiety, a piperidine derivative, and a sulfanylidene group, which collectively contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multistep organic reactions:
-
Starting with commercially available precursors such as chlorophenyl derivatives and anthranilamides.
-
Cyclization reactions to form the quinazolinone core.
-
Functionalization steps introducing the sulfanylidene and piperidine-carbonyl groups.
These steps often require controlled conditions, including specific solvents (e.g., THF) and reagents like thiocarbonyldiimidazole for sulfanylidene incorporation .
Analytical Characterization
Characterization of the compound is performed using advanced techniques:
-
NMR Spectroscopy:
-
-NMR and -NMR confirm the chemical shifts corresponding to the quinazolinone core, chlorophenyl group, and piperidine ring.
-
-
Mass Spectrometry:
-
Molecular ion peak confirms the molecular weight.
-
-
Infrared (IR) Spectroscopy:
-
Key absorptions include C=O stretching (~1700 cm) and C=S stretching (~1200 cm).
-
These techniques collectively verify the structure and purity of the compound .
Biological Activity
Preliminary studies on quinazolinone derivatives suggest that compounds with similar structures exhibit significant biological activities:
-
Antimicrobial Properties:
-
Anticancer Potential:
-
Anti-inflammatory Effects:
-
Reduction in inflammatory markers in in vitro models.
-
While specific data for this compound are not available, its structural analogs have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume